![molecular formula C18H18N4O2 B2719036 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034439-06-8](/img/structure/B2719036.png)
4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile
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Overview
Description
This compound is a white powder . It is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular formula of this compound is C17H16N4O2. The 1H NMR spectrum and 13C NMR spectrum have been reported .Physical And Chemical Properties Analysis
This compound is a white powder with a molecular weight of 308.341. It has been reported to have a melting point of 85–87°C .Scientific Research Applications
Synthesis and Anticancer Activity
- Compounds with structures related to 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile have been synthesized and evaluated for their anticancer activities. One study involved the synthesis of substituted pyrimidine-piperazine-chromene and -quinoline conjugates. These compounds showed significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), with certain compounds exhibiting better activities than the standard drug curcumin. Molecular docking also indicated good binding affinity with Bcl-2 protein, suggesting potential applications in cancer therapy (Parveen et al., 2017).
Enantioselective Synthesis
- Research has also been conducted on the enantioselective process for preparing potent calcitonin gene-related peptide (CGRP) receptor antagonists. The study detailed a convergent, stereoselective, and economical synthesis of a compound, highlighting the development of different routes to a chiral indazolyl amino ester subunit. This research underscores the importance of enantioselective synthesis in creating more effective and selective therapeutic agents (Cann et al., 2012).
Antiviral and Antimicrobial Activities
- Another study explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, examining their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Certain compounds within this study displayed promising antiviral and antimicrobial properties, indicating potential applications in plant protection and infectious disease treatment (Reddy et al., 2013).
Mechanism of Action
Target of Action
The primary target of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
The specific mode of action of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
The exact biochemical pathways affected by 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile It can be inferred that the compound may interact with the biochemical pathways involved in the life cycle of mycobacterium tuberculosis, given the anti-tubercular activity of similar compounds .
Result of Action
The molecular and cellular effects of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-4-9-17(21-20-13)24-16-3-2-10-22(12-16)18(23)15-7-5-14(11-19)6-8-15/h4-9,16H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHCLNJNFJVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile |
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